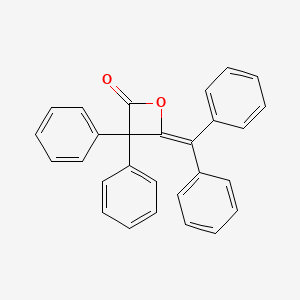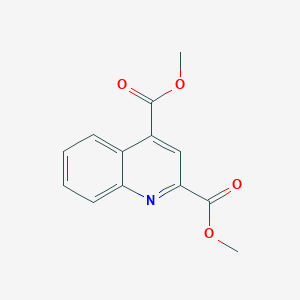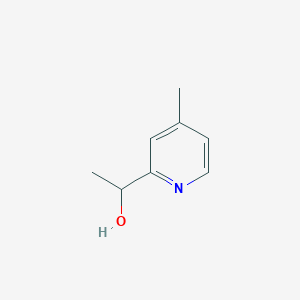
4-(4-Carboxyphenyl)-2-hydroxybenzoic acid
Overview
Description
This compound is a reagent used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury and functionalization of poly-SiNW for detection of dopamine .
Synthesis Analysis
New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized and characterized by IR, proton NMR and mass spectroscopy . The successive reactions of TCPP with various amines and hydrazides using a simple synthetic approach through amide bond formation yields corresponding new porphyrin derivatives .Molecular Structure Analysis
Crystalline porous molecular frameworks formed through intermolecular hydrogen bonding are often called hydrogen-bonded organic frameworks (HOFs) by analogy to metal organic frameworks . These derivatives typically form H-bonded hcb, dia, sql, hxl, and pcu networks depending on the numbers, positions, and orientations of the carboxy groups in the molecule .Chemical Reactions Analysis
The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies . The singlet oxygen quantum yield of each synthesized derivative of porphyrin was estimated for their further efficacy as potential photosensitizer in biological studies .Physical And Chemical Properties Analysis
The compound has a linear formula: HO2CC6H4B(OH)2 . The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .Scientific Research Applications
Synthesis of New Porphyrin Derivatives
New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of these new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
Photodynamic Therapy
The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for Photodynamic Therapy (PDT) agent in cancer treatment .
Cell Imaging
The synthesized derivatives of tetrakis(4-carboxyphenyl) porphyrin were used to examine cell imaging . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that these new porphyrin photosensitizers can be useful for cell imaging .
Biomedical Applications of Porphyrin-based Metal–Organic Frameworks
Porphyrin, as an organic linker with interesting photochemical and photophysical properties, attracted the attention of many for engineering the potent multifunctional porphyrinic metal organic frameworks (PMOFs) . These PMOFs have a wide range of applications in terms of diagnostic agent, therapeutic platform, and drug delivery vehicle .
Diagnostic Applications of Porphyrin-based Metal–Organic Frameworks
PMOFs synthesized by meso-tetrakis (4-carboxyphenyl) porphyrin (TCPP) have been used as diagnostic agents . The unique characteristics of these frameworks make them suitable for this application .
Therapeutic Applications of Porphyrin-based Metal–Organic Frameworks
PMOFs synthesized by TCPP have been used as therapeutic platforms . The unique characteristics of these frameworks make them suitable for this application .
Drug Delivery Applications of Porphyrin-based Metal–Organic Frameworks
PMOFs synthesized by TCPP have been used as drug delivery vehicles . The unique characteristics of these frameworks make them suitable for this application .
Zirconium-based Metal–Organic Frameworks
Zirconium-based Metal–Organic Frameworks (Zr-MOFs) and their composites have been thoroughly investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging . These MOFs contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
Mechanism of Action
Target of Action
It has been found that similar compounds, such as tetrakis (4-carboxyphenyl) porphyrin (tcpp), have been used in the development of nanoparticles for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .
Mode of Action
In the case of tcpp, it has been observed that it generates reactive oxygen species (ros) under ultrasound irradiation, which are toxic to tumor cells .
Biochemical Pathways
It has been shown that tcpp, a similar compound, can be used in photocatalytic reactions .
Result of Action
It has been observed that tcpp, when used in nanoparticles, can have a synergistic effect with other compounds for the treatment of hepatocellular carcinoma .
Action Environment
It has been shown that tcpp, a similar compound, can be used in photocatalytic reactions, which are influenced by light conditions .
Safety and Hazards
Future Directions
Porphyrin-based MOFs constructed from porphyrinic linkers with a special focus on those synthesized by meso-tetrakis (4-carboxyphenyl) porphyrin (TCPP) have been used in biomedical applications in terms of diagnostic agent, therapeutic platform, and drug delivery vehicle . The intrinsic relationships between the structure and the property of porphyrin-based MOFs received special attention, especially the relationships between the arrangements of porphyrin ligands and metal nods and the charge transfer mechanism .
properties
IUPAC Name |
4-(4-carboxyphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSATUGVGWNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689915 | |
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenyl)-2-hydroxybenzoic acid | |
CAS RN |
861600-11-5 | |
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)
acetate](/img/structure/B3060715.png)


![n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B3060718.png)




![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)

